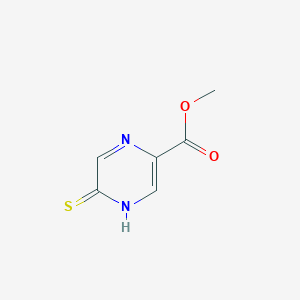

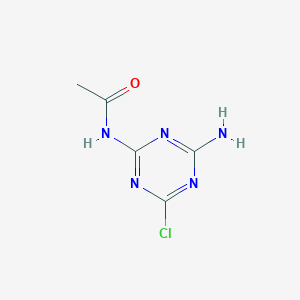

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide

Übersicht

Beschreibung

“N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide” is a derivative of 1,3,5-triazine . These compounds are known for their biological activities, including antimicrobial, antimalarial, anti-cancer, and anti-viral properties .

Synthesis Analysis

1,3,5-Triazine derivatives can be prepared from cyanuric chloride . The synthesis involves the replacement of chloride ions in cyanuric chloride . A specific synthesis example involves stirring a solution of N-(4,6-dichloro-1,3,5-triazin-2-yl)aminobenzoic acid and sodium carbonate in distilled water, to which a solution of amine is added .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a 1,3,5-triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The compound also contains an acetamide group attached to the triazine ring .Chemical Reactions Analysis

The chemical reactions involving “this compound” primarily involve nucleophilic substitution reactions . The chloride ions in cyanuric chloride are replaced to form various 1,3,5-triazine derivatives .Wissenschaftliche Forschungsanwendungen

Antiviral Activity

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide derivatives have shown promising results in antiviral research. A study by Demchenko et al. (2020) explored the synthesis of (4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl)-N-aryl-acetamide derivatives and their antiviral activity against the Flu A (H1N1) virus. They found that these derivatives exhibited high antiviral activity, with an effective concentration of EC50 0.6 μg/ml, demonstrating potential as antiviral agents (Demchenko et al., 2020).

Antibacterial Applications

Alharbi and Alshammari (2019) investigated the antibacterial properties of fluorine-substituted 3,5-disubstituted amino-1,2,4-triazines derived from N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides. Some of these compounds showed significant activity against various bacteria, including Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antibacterial agents (Alharbi & Alshammari, 2019).

Synthesis of Heterocyclic Compounds

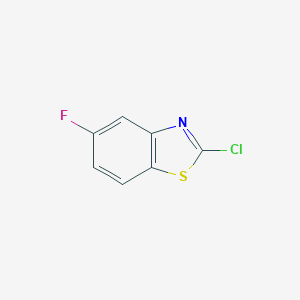

The synthesis of various heterocyclic compounds derived from triazine derivatives has been a focus of several studies. Mahmood and Ahmad (2020) discussed the synthesis of compounds like substituted imidazole, triazin, and thiazolidine using N-(1,3benzothiazol-2-yl)-2-chloro acetamide, demonstrating the versatility of triazine derivatives in synthesizing a wide range of heterocyclic compounds (Mahmood & Ahmad, 2020).

Environmental Studies

In environmental science, this compound derivatives, especially those related to atrazine, have been studied for their degradation kinetics and environmental impact. Acero et al. (2000) investigated the degradation of atrazine and its degradation products with ozone and OH radicals, providing insights into the environmental fate of these compounds (Acero et al., 2000).

Zukünftige Richtungen

The future directions for the study of “N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine and other fields . The design and synthesis of novel antimicrobial molecules could be particularly relevant given the increasing number of multidrug-resistant microbial pathogens .

Wirkmechanismus

Target of Action

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide primarily targets bacterial enzymes involved in DNA synthesis and repair. These enzymes are crucial for bacterial replication and survival, making them effective targets for antimicrobial action .

Mode of Action

The compound interacts with its targets by binding to the active sites of these enzymes, inhibiting their activity. This binding prevents the enzymes from catalyzing necessary reactions for DNA synthesis and repair, leading to the disruption of bacterial cell replication and ultimately causing cell death .

Biochemical Pathways

The inhibition of DNA synthesis and repair enzymes affects several biochemical pathways within the bacterial cell. Key pathways impacted include the nucleotide synthesis pathway and the DNA replication fork progression. The disruption of these pathways leads to the accumulation of DNA damage and stalled replication forks, triggering cell death mechanisms .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, widely distributed in tissues, and metabolized primarily in the liver. Its metabolites are excreted through the kidneys. These properties contribute to its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, the action of this compound results in the inhibition of bacterial DNA synthesis and repair, leading to the accumulation of DNA damage. At the cellular level, this results in the cessation of bacterial cell division and the induction of cell death, effectively reducing bacterial populations .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. For instance, extreme pH levels can affect the compound’s stability, while higher temperatures may enhance its activity. Additionally, the presence of other compounds, such as inhibitors or enhancers, can modulate its action .

Eigenschaften

IUPAC Name |

N-(4-amino-6-chloro-1,3,5-triazin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN5O/c1-2(12)8-5-10-3(6)9-4(7)11-5/h1H3,(H3,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDAHZAVLYDAFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=NC(=N1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70921677 | |

| Record name | N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115339-34-9 | |

| Record name | N-(4-Amino-6-chloro-1,3,5-triazin-2-yl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115339349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Chloro-6-imino-1,6-dihydro-1,3,5-triazin-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70921677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

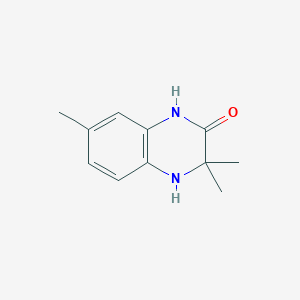

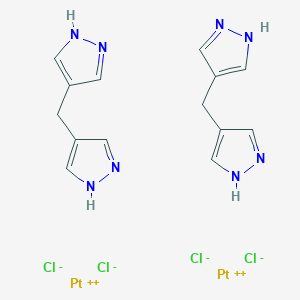

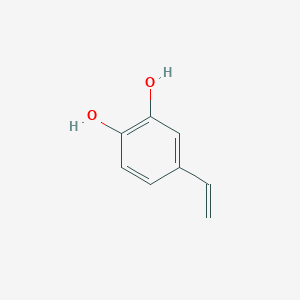

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)

![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)

![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)

![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)